1-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-3-(2-phenoxyethyl)urea

Soluble epoxide hydrolase Structure-activity relationship Piperidine urea

This trisubstituted piperidine urea is a specialized sEH inhibitor SAR probe, defined by its non-interchangeable furan-3-carbonyl and 2-phenoxyethyl substituents. This unique combination fills a specific gap in commercially available heteroaryl acyl analogs, enabling direct head-to-head comparisons to mitigate off-target ion channel (hERG) and CYP liabilities. Essential for reproducible neuropathic pain and anti-inflammatory research where generic analogs fail.

Molecular Formula C20H25N3O4
Molecular Weight 371.437
CAS No. 1396715-20-0
Cat. No. B2603799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-3-(2-phenoxyethyl)urea
CAS1396715-20-0
Molecular FormulaC20H25N3O4
Molecular Weight371.437
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)NCCOC2=CC=CC=C2)C(=O)C3=COC=C3
InChIInChI=1S/C20H25N3O4/c24-19(17-8-12-26-15-17)23-10-6-16(7-11-23)14-22-20(25)21-9-13-27-18-4-2-1-3-5-18/h1-5,8,12,15-16H,6-7,9-11,13-14H2,(H2,21,22,25)
InChIKeyZPPREDVHGOUNEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Insight: 1-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-3-(2-phenoxyethyl)urea (CAS 1396715-20-0) — A Structurally Differentiated Piperidine Urea for sEH-Focused Research


1-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-3-(2-phenoxyethyl)urea (CAS 1396715-20-0; molecular formula C₂₀H₂₅N₃O₄; molecular weight 371.4 g/mol) is a synthetic, trisubstituted piperidine urea derivative [1]. Its architecture incorporates a central 4-(aminomethyl)piperidine scaffold functionalized with a furan-3-carbonyl group at the piperidine nitrogen and a 2-phenoxyethyl substituent on the distal urea nitrogen. This specific substitution pattern places the compound within the pharmacophore space of soluble epoxide hydrolase (sEH) inhibitors, a class extensively validated for anti-inflammatory and neuropathic pain indications [2]. As a specialized research tool compound, its procurement value hinges on this precise combination of heterocyclic and aryl-alkyl ether motifs, which is not commonly found in generic screening libraries.

Why 1-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-3-(2-phenoxyethyl)urea Cannot Be Replaced by Generic Piperidine Urea Analogs


In the sEH inhibitor class, small structural modifications to the piperidine urea core profoundly impact target potency, isoform selectivity, and off-target profiles (e.g., ion channel and CYP liability) [1]. Generic substitution is not viable for 1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-(2-phenoxyethyl)urea because its two terminal substituents are not interchangeable: the furan-3-carbonyl group offers distinct electronic and steric properties compared to other carbonyl substituents, while the 2-phenoxyethyl tail contributes specific lipophilic and hydrogen-bonding interactions absent in simpler alkyl or benzyl analogs. Evidence from the broader 4-substituted piperidine-derived trisubstituted urea series demonstrates that even conservative changes to these terminal groups can result in order-of-magnitude shifts in sEH inhibition constants and drastically alter pharmacokinetic profiles [2]. Therefore, the furan-3-carbonyl and phenoxyethyl combination defines a unique structure-activity relationship (SAR) space that cannot be replicated by closely related, commercially available analogs, making targeted procurement essential for reproducible research.

Quantitative Differentiation Evidence for 1-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-3-(2-phenoxyethyl)urea


Structural Differentiation from Closest Phenoxyethyl Piperidine Urea Analog via N-Substituent Comparison

The closest commercially cataloged analog retaining the 2-phenoxyethyl urea tail, 1-(2-phenoxyethyl)-3-{[1-(propan-2-yl)piperidin-4-yl]methyl}urea (CAS 1396857-84-3), substitutes the furan-3-carbonyl group with a simple isopropyl group [1]. This represents a fundamental chemical difference: the target compound's furan-3-carbonyl is an electron-withdrawing acyl group capable of specific hydrogen-bond acceptor interactions, whereas the isopropyl group is a purely hydrophobic alkyl substituent. In the established SAR for 4-substituted piperidine-derived trisubstituted ureas, the nature of the N-acyl substituent is a primary driver of sEH potency, with heteroaryl carbonyl groups consistently outperforming alkyl groups in achieving low-nanomolar target engagement [2].

Soluble epoxide hydrolase Structure-activity relationship Piperidine urea

Differentiation from Furan-3-Carbonyl Piperidine Urea Analogs via Terminal Urea Substituent Comparison

Among analogs retaining the furan-3-carbonyl piperidine core, the closest comparator is 1-(3,4-dimethoxybenzyl)-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea (CAS 1396761-29-7) [1]. The target compound replaces the 3,4-dimethoxybenzyl group with a 2-phenoxyethyl group. While both substituents are aromatic, the phenoxyethyl chain introduces an ether oxygen and an ethyl spacer that creates a distinct spatial and electronic profile. In the broader sEH inhibitor literature, the terminal urea substituent governs both potency and selectivity, with phenoxyalkyl groups providing a specific balance of lipophilicity and metabolic stability that is distinct from benzyl-type substituents [2].

Soluble epoxide hydrolase Piperidine urea Lipophilic efficiency

Class-Level sEH Inhibitor Potency Inference from Piperidine Trisubstituted Urea Pharmacophore

The target compound bears the validated 1,3,4-trisubstituted piperidine urea pharmacophore that is associated with potent sEH inhibition across multiple patent families and peer-reviewed publications [1][2]. In the foundational SAR study by Shen et al. (2009), the benchmark piperidine-derived trisubstituted urea compound 2d exhibited a Ki of <1 nM against recombinant human sEH and demonstrated remarkable ex vivo target engagement [1]. While the target compound's specific Ki has not been independently reported in peer-reviewed literature, its structural alignment with this pharmacophore class permits evidence-based anticipation of nanomolar-range sEH inhibitory activity. In closely related patent families (NeuroPn Therapeutics, US 2024/0075023), structurally analogous piperidine urea derivatives are explicitly claimed as sEH inhibitors for neuropathic pain and neurodegenerative disease [2].

Soluble epoxide hydrolase sEH inhibitor Piperidine urea pharmacophore

Physicochemical Differentiation: Calculated Lipophilicity and Hydrogen-Bonding Profile vs. Core Scaffold Analogs

The combination of the moderately lipophilic furan-3-carbonyl group with the flexible 2-phenoxyethyl chain yields a computed property profile that differentiates this compound from both simpler piperidine ureas and more heavily substituted analogs. The target compound (MW 371.4) occupies a favorable intermediate molecular weight range for CNS penetration, a critical consideration given the sEH target's relevance to neuropathic pain [1]. Compared to the dimethoxybenzyl analog (MW 401.5), the target compound is 30 Da lighter and contains one fewer hydrogen bond donor/acceptor pair from the terminal substituent, potentially improving membrane permeability [2]. These computed differences are consistent with the design principles outlined in the NeuroPn patent family, where balanced lipophilicity is emphasized for achieving adequate brain exposure [1].

Lipophilic efficiency Physicochemical property Drug-likeness

Optimal Research Application Scenarios for 1-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-3-(2-phenoxyethyl)urea


Structure-Activity Relationship (SAR) Probe for sEH Inhibitor N-Acyl Substituent Optimization

This compound serves as a dedicated SAR probe for interrogating the contribution of the furan-3-carbonyl substituent to sEH inhibitory potency, selectivity, and pharmacokinetics. Procurement is justified when a research program requires a direct head-to-head comparison between heteroaryl acyl (furan-3-carbonyl) and alkyl (isopropyl) or alternative acyl substituents on the same phenoxyethyl urea scaffold. The established SAR literature indicates that the N-acyl group is a primary determinant of sEH potency and off-target liability, and this compound fills a specific gap in commercially available furan-containing analogs [1].

CNS-Penetrant sEH Inhibitor Lead Identification for Neuropathic Pain Programs

Given the compound's structural alignment with NeuroPn Therapeutics' patent claims for piperidine urea sEH inhibitors targeting neuropathic pain and neurodegenerative disease, this compound is a relevant tool for CNS-focused sEH inhibitor discovery [1]. Its computed physicochemical profile (MW < 400, moderate H-bond acceptor count) is consistent with CNS drug-likeness, making it suitable for in vitro blood-brain barrier permeability screening and in vivo neuropathic pain model studies where brain exposure is critical.

Selectivity Profiling Against Off-Target Ion Channels and CYP Enzymes

A hallmark of the piperidine trisubstituted urea sEH inhibitor class is the potential for off-target ion channel (hERG) and cytochrome P450 interactions. The Shen et al. (2009) SAR study explicitly outlines medicinal chemistry strategies to mitigate these liabilities through terminal group optimization [1]. This compound, with its unique combination of furan-3-carbonyl and phenoxyethyl substituents, can serve as a comparator in selectivity panels (hERG binding, CYP inhibition assays) to determine whether this substitution pattern offers advantages over literature benchmarks such as compound 2d [1].

Chemical Biology Tool for EET/DHET Pathway Modulation Studies

Soluble epoxide hydrolase inhibitors stabilize endogenous epoxyeicosatrienoic acids (EETs), which exert vasodilatory, anti-inflammatory, and neuroprotective effects [1]. This compound can be deployed as a chemical biology tool in mechanistic studies requiring sEH inhibition to elevate EET levels in cellular or tissue models, provided its sEH inhibitory activity is first experimentally confirmed in the user's assay system. Its distinct structure from widely used sEH inhibitors (e.g., t-AUCB, TPPU) may offer a differentiated pharmacological profile for probing EET-mediated biology.

Quote Request

Request a Quote for 1-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-3-(2-phenoxyethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.